molecular formula C15H11N3O4S B3013990 N-(4-nitrophenyl)quinoline-8-sulfonamide CAS No. 321979-47-9

N-(4-nitrophenyl)quinoline-8-sulfonamide

Cat. No.: B3013990
CAS No.: 321979-47-9
M. Wt: 329.33
InChI Key: LDSZMVZOUJLXLX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)quinoline-8-sulfonamide is a synthetic small molecule with a molecular weight of 329.33 g/mol and the molecular formula C₁₅H₁₁N₃O₄S . It belongs to the class of quinoline-sulfonamide derivatives, which are considered privileged structures in medicinal chemistry due to their ability to bind to diverse biological targets and yield a wide range of pharmacological activities . This compound is of significant interest in early-stage research for its potential as a multi-target therapeutic agent. Its primary research applications include investigation as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism that is overexpressed in many human tumors . Disrupting this metabolic pathway represents a promising strategy in oncology research. Furthermore, the quinoline-sulfonamide scaffold is extensively studied for neurodegenerative diseases; closely related analogs have demonstrated potent in vitro inhibitory activity against enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases, which are key targets for conditions like Alzheimer's disease . The compound also serves as a valuable chemical building block and intermediate in synthetic chemistry. Its structure features a nitro group that can be readily reduced to an amine, enabling the synthesis of more complex molecules, such as 1,3,4-thiadiazole derivatives, which are themselves explored for antimicrobial properties . The general synthesis for quinoline-8-sulfonamide derivatives involves the reaction of quinoline-8-sulfonyl chloride with an appropriate amine, such as 4-nitroaniline, often in the presence of a base like pyridine . Researchers value this compound for its potential to yield insights into cancer metabolism, neurodegenerative disease pathways, and for the development of novel therapeutic agents. This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-6-12(7-9-13)17-23(21,22)14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSZMVZOUJLXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319906
Record name N-(4-nitrophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321979-47-9
Record name N-(4-nitrophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Nitrophenyl Quinoline 8 Sulfonamide

Established Synthetic Routes

The primary synthetic strategies for N-(4-nitrophenyl)quinoline-8-sulfonamide involve direct coupling reactions, with advancements such as microwave-assisted synthesis offering significant improvements in efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is not a primary method for the direct synthesis of the this compound backbone. rsc.orgacs.orgnih.gov Instead, this reaction is prominently used as a subsequent diversification step. In this approach, a quinoline-8-sulfonamide (B86410) scaffold is first functionalized with either an azide (B81097) or an alkyne group. This functionalized intermediate then undergoes a CuAAC reaction with a corresponding alkyne- or azide-containing molecule to create more complex structures, such as 1,2,3-triazole-linked hybrids. mdpi.com

For instance, researchers have synthesized N-propargyl-quinoline-8-sulfonamide and subsequently reacted it with various organic azides in the presence of a copper(I) catalyst to form novel 8-quinolinesulfonamido-1,2,3-triazoles. mdpi.com This highlights the utility of CuAAC in modifying the quinoline (B57606) sulfonamide core rather than constructing it. The reaction is valued for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov

Coupling Reactions of Quinoline-8-sulfonyl Chloride with Nitroaniline Precursors

The most conventional and widely employed method for synthesizing this compound is the direct nucleophilic substitution reaction between quinoline-8-sulfonyl chloride and 4-nitroaniline (B120555). cbijournal.com This reaction is a classic example of sulfonamide bond formation, where the amino group of 4-nitroaniline attacks the electrophilic sulfur atom of the quinoline-8-sulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in an appropriate organic solvent and requires a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The general scheme for this synthesis is as follows:

Quinoline-8-sulfonyl Chloride + 4-Nitroaniline --(Base, Solvent)--> this compound + HCl

This method is robust and allows for the synthesis of a wide array of N-substituted quinoline sulfonamides by varying the amine precursor. mdpi.commdpi.com The precursor, quinoline-8-sulfonyl chloride, is itself synthesized from quinoline or 8-hydroxyquinoline (B1678124) through reaction with chlorosulfonic acid. mdpi.com

Table 1: Representative Conditions for Sulfonamide Formation


Amine PrecursorSulfonyl ChlorideBaseSolventTemperatureReference
PropargylamineQuinoline-8-sulfonyl chlorideTriethylamine (B128534)Chloroform5 °C to Room Temp. nih.gov
Various Acetylene Amines8-Methoxyquinoline-5-sulfonyl chlorideTriethylamineAnhydrous Acetonitrile (B52724)Room Temp. nih.gov
AnilineBenzene (B151609) sulfonyl chloridePyridine (B92270)Not specified0-25 °C researchgate.net

Microwave-Assisted Synthesis of Quinoline Sulfonamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of quinoline derivatives and sulfonamides. nih.govacs.orgresearchgate.net This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. acs.orgnih.gov

For the synthesis of quinoline sulfonamides, microwave irradiation can be applied to the classical coupling reaction between a sulfonyl chloride and an amine. The high energy input over a short period can significantly enhance the reaction rate. cbijournal.com Furthermore, microwave-assisted methods have been developed for the synthesis of sulfonamides directly from sulfonic acids, bypassing the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org In some cases, microwave heating can facilitate reactions that proceed with very low yields under conventional conditions, such as the coupling of certain heterocyclic precursors. mdpi.comnih.gov The use of microwave assistance is a key strategy in green chemistry, offering efficiency and reduced energy consumption. nih.gov

Critical Reaction Parameters and Optimization Strategies

The successful synthesis of this compound relies on the careful control and optimization of several key reaction parameters.

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent is critical in the synthesis of sulfonamides. Aprotic solvents such as anhydrous acetonitrile, chloroform, and dimethylformamide (DMF) are commonly used. mdpi.commdpi.com The solvent must effectively dissolve the reactants while being inert to the reaction conditions. Anhydrous conditions are often preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride intermediate. nih.gov

Temperature control is equally important. The reaction between a sulfonyl chloride and an amine is often exothermic. Therefore, the initial addition of the sulfonyl chloride is typically performed at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of side products. mdpi.com After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. mdpi.commdpi.com In contrast, microwave-assisted syntheses operate at significantly higher temperatures (e.g., 100-200 °C) for very short durations to drive the reaction to completion rapidly. nih.govnih.gov

Role of Catalysts and Basic Conditions in Sulfonamide Formation

Basic conditions are essential for the synthesis of sulfonamides from sulfonyl chlorides and amines. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger. mdpi.comcbijournal.commdpi.com It neutralizes the HCl formed during the reaction, preventing the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. Typically, a stoichiometric excess of the base is used to ensure the complete neutralization of the acid byproduct. mdpi.com

While the direct coupling of sulfonyl chlorides and amines does not typically require a catalyst beyond the base, other related sulfonamide synthetic routes may employ them. researchgate.net For instance, the CuAAC reaction, used for subsequent modifications, is critically dependent on a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). mdpi.com The catalyst facilitates the formation of a copper-acetylide intermediate, which is key to the cycloaddition mechanism. acs.org

Table 2: Summary of Reagents and Their Roles


Reagent/ConditionRoleTypical Examples
Quinoline-8-sulfonyl chlorideElectrophile (Sulfonyl source)-
4-NitroanilineNucleophile (Amine source)-
BaseAcid (HCl) ScavengerTriethylamine, Pyridine
SolventReaction MediumChloroform, Acetonitrile, DMF
Microwave IrradiationEnergy Source (Rate Acceleration)-
Copper(I) SpeciesCatalyst (for CuAAC modification)CuSO₄/Sodium Ascorbate

Table of Mentioned Compounds

Advanced Purification Strategies for this compound

The purity of this compound is crucial for its subsequent use in chemical reactions. While standard purification techniques such as recrystallization and column chromatography are commonly employed, achieving high purity often necessitates more advanced strategies. mdpi.comnih.gov

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For this compound, a solvent system is selected in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the crystallization of the pure compound upon cooling, leaving impurities behind in the mother liquor. The process may be repeated multiple times with different solvent systems to achieve the desired level of purity.

Column Chromatography: This technique is widely used for the separation and purification of individual compounds from a mixture. mdpi.comnih.gov For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, a solvent or a mixture of solvents, is chosen based on the polarity of the compound and the impurities. A gradient elution, where the polarity of the mobile phase is gradually changed, can be employed for better separation of compounds with similar polarities.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, especially for applications requiring stringent purity, preparative HPLC is the method of choice. This technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for very high-resolution separations. The selection of the column (e.g., reversed-phase C18) and the mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid) is optimized to achieve the best separation.

Supercritical Fluid Chromatography (SFC): SFC is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This method offers advantages such as faster separations and reduced solvent usage compared to traditional HPLC. For the purification of sulfonamides, SFC can be a powerful tool, particularly for separating closely related impurities.

Advanced Crystallization Techniques: Techniques such as co-crystallization or the use of sonication during crystallization can sometimes be employed to improve crystal quality and purity. These methods can help in overcoming issues like polymorphism or the formation of amorphous solids.

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility at varying temperaturesSimple, cost-effective, scalableMay not be effective for all impurities, potential for product loss
Column Chromatography Differential adsorption on a stationary phaseVersatile, good for separating mixturesCan be time-consuming, requires significant solvent volumes
Preparative HPLC High-resolution liquid chromatographyHigh purity achievable, automatedExpensive, limited sample capacity per run
Supercritical Fluid Chromatography (SFC) Chromatography using a supercritical fluid mobile phaseFast, environmentally friendly (less solvent)Requires specialized equipment

Chemical Reactivity and Derivative Synthesis of this compound

The presence of the quinoline ring, the sulfonamide linkage, and the nitro-substituted phenyl group endows this compound with a rich and varied chemical reactivity. This allows for the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.

While the quinoline and nitrophenyl rings are relatively stable to oxidation, the sulfonamide nitrogen and the sulfur atom can be susceptible to oxidative reactions under specific conditions. The oxidation of sulfonamides can lead to the formation of N-hydroxy or N-oxo derivatives, although these transformations often require potent oxidizing agents. Enzymatic oxidation of sulfonamides has also been reported, which can lead to various transformation products. scielo.org.mxresearchgate.net For instance, the oxidation of sulfonamides in aqueous solutions can be achieved using advanced oxidation processes like UV/TiO2/Fe(VI), which can lead to hydroxylated analogues and cleavage of the N-S bond. nih.govresearchgate.net

The most significant reductive transformation of this compound is the reduction of the nitro group to an amine, yielding N-(4-aminophenyl)quinoline-8-sulfonamide. This transformation is a key step in the synthesis of many derivatives, as the resulting amino group is a versatile functional handle for further chemical modifications.

Catalytic Hydrogenation: This is a widely used and efficient method for the reduction of nitro groups. rsc.orgmit.eduresearchgate.net The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. rsc.orgmit.eduresearchgate.net The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and selectivity. rsc.orgmit.eduresearchgate.net

Chemical Reduction: A variety of chemical reducing agents can also be employed for the reduction of the nitro group. Common reagents include metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). researchgate.net Other reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or sodium dithionite (B78146) (Na2S2O4) can also be effective. nih.govmdpi.com

Table 2: Common Methods for the Reduction of the Nitro Group in this compound

MethodReagents and ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H2 gas, Pd/C or Pt/C catalyst, solvent (e.g., ethanol, methanol)High yields, clean reaction, mild conditionsRequires specialized equipment for handling hydrogen gas
Metal/Acid Reduction Fe, Sn, or Zn metal in acidic medium (e.g., HCl, acetic acid)Inexpensive reagents, robust reactionCan generate significant amounts of metal waste
Sodium Borohydride NaBH4 in the presence of a catalyst (e.g., NiCl2, CoCl2)Milder than metal/acid systemsMay require a catalyst, can have selectivity issues
Sodium Dithionite Na2S2O4 in a suitable solvent systemOften used for sensitive substratesCan be less efficient for large-scale reactions

Quinoline Moiety: The quinoline ring system can undergo electrophilic aromatic substitution. The electron-withdrawing nature of the sulfonamide group at the 8-position and the nitrogen atom in the pyridine ring deactivates the quinoline system towards electrophilic attack. However, under forcing conditions, substitution can occur, typically at the 5- and 7-positions of the benzene ring portion of the quinoline.

Phenyl Moiety: The nitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group facilitates the attack of nucleophiles on the aromatic ring, leading to the displacement of a suitable leaving group. In the case of this compound, while there is no conventional leaving group on the nitrophenyl ring, the nitro group itself can be displaced under certain nucleophilic conditions, although this is a less common reaction. More commonly, the amino group of the reduced product, N-(4-aminophenyl)quinoline-8-sulfonamide, can act as a nucleophile in various reactions.

The derivative N-(4-aminophenyl)quinoline-8-sulfonamide is a valuable precursor for the synthesis of more complex heterocyclic systems. The primary amino group can be readily transformed into various other functional groups or used directly in cyclization reactions.

Synthesis of Quinoxalines: The amino group can be further elaborated to a 1,2-diamine, which can then be condensed with a 1,2-dicarbonyl compound to form a quinoxaline (B1680401) ring. This strategy allows for the construction of fused heterocyclic systems containing both quinoline and quinoxaline motifs. mdpi.comsemanticscholar.orgresearchgate.netnih.govsapub.org

Synthesis of Benzodiazepines: The amino group can be acylated and then subjected to intramolecular cyclization reactions to form benzodiazepine (B76468) structures. The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. researchgate.netmdpi.comnih.govresearchgate.netnih.gov By appropriately modifying the N-(4-aminophenyl)quinoline-8-sulfonamide, it can serve as a building block for such seven-membered heterocyclic rings. researchgate.netmdpi.comnih.govresearchgate.netnih.gov

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research

A comprehensive search for specific experimental data detailing the spectroscopic and crystallographic characterization of the chemical compound this compound has yielded no specific results. Despite targeted searches for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and X-ray crystallography data, detailed research findings for this particular molecule are not present in the available search results.

Therefore, the construction of an article with the requested detailed sections and data tables on the spectroscopic and crystallographic properties of this compound is not possible at this time. The required scientifically accurate, data-rich content for the following specified areas could not be located:

Spectroscopic and Crystallographic Characterization of N 4 Nitrophenyl Quinoline 8 Sulfonamide

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis of N-(4-nitrophenyl)quinoline-8-sulfonamide

While information exists for related compounds, such as quinoline-8-sulfonamide (B86410) and various other nitrophenyl sulfonamides, extrapolating this data would not provide a scientifically accurate characterization of the specific target compound, this compound.

Molecular Conformation and Intermolecular Interactions

Hydrogen bonds are anticipated to be a dominant force in the crystal packing of this compound. The sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms). This functionality is crucial for forming robust intermolecular connections.

In the closely related compound, quinoline-8-sulfonamide, the molecules form distinct dimers through N-H···O hydrogen bonds. nih.gov It is highly probable that this compound would engage in similar interactions. The sulfonamide N-H would act as a donor to a sulfonyl oxygen on an adjacent molecule, creating strong, directional links that are a hallmark of sulfonamide crystal structures.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor (D) Hydrogen (H) Acceptor (A) Interaction Type Expected Role in Crystal Packing
N (sulfonamide) H O (sulfonyl) N-H···O Primary dimer or chain formation
C (aromatic) H O (sulfonyl) C-H···O Stabilization of primary networks
C (aromatic) H O (nitro) C-H···O Cross-linking of chains or layers

This table is predictive, based on the analysis of structurally similar compounds.

The planar, electron-rich quinoline (B57606) ring system and the electron-deficient 4-nitrophenyl ring create a perfect scenario for π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals between parallel aromatic rings, are a critical factor in the formation of extended supramolecular structures.

In the crystal structure of quinoline-8-sulfonamide, π-π stacking is observed between the benzene (B151609) rings of the quinoline moieties in neighboring dimers. nih.gov This results in a one-dimensional polymeric structure. For this compound, several modes of π-π stacking are conceivable:

Quinoline-Quinoline Stacking: Similar to the parent sulfonamide, where the quinoline rings of adjacent molecules stack upon each other.

Nitrophenyl-Nitrophenyl Stacking: Parallel arrangement of the nitrophenyl rings.

Quinoline-Nitrophenyl Stacking: An offset or face-to-face arrangement between the electron-rich quinoline ring and the electron-poor nitrophenyl ring, which can be particularly favorable due to complementary electrostatic interactions.

The presence of the nitro group can further enhance these interactions through nitro-π contacts. The distance between the centroids of the interacting rings is a key parameter for characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å. In quinoline-8-sulfonamide, the centroid-to-centroid distance for the π-π stacking is reported as 3.649 Å. nih.gov Similar distances would be expected for this compound.

These stacking interactions, in concert with the hydrogen bonding networks, lead to the formation of a stable, three-dimensional supramolecular aggregate, defining the macroscopic properties of the crystalline material.

Table 2: Summary of Compounds Mentioned

Compound Name
This compound
Quinoline-8-sulfonamide
{(4-nitrophenyl)sulfonyl}tryptophan
N-(4-nitrophenyl)quinoline-2-carboxamide

Computational Chemistry and Molecular Modeling Studies of N 4 Nitrophenyl Quinoline 8 Sulfonamide

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties and reactivity of a molecule. Through the application of Density Functional Theory (DFT) and related approaches, a detailed picture of the molecular landscape of N-(4-nitrophenyl)quinoline-8-sulfonamide can be constructed.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, providing a balance between computational cost and accuracy. nih.gov Studies on related quinoline-sulfonamide and nitrophenyl-sulfonamide derivatives frequently employ DFT, particularly using the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), to optimize molecular geometry and predict spectroscopic properties. nih.govekb.egnih.gov

DFT calculations allow for the precise determination of geometric parameters. For the this compound structure, key bond lengths and angles can be calculated to understand its three-dimensional conformation. In similar sulfonamide compounds, the S-N bond length of the sulfonamide bridge is a critical parameter, and DFT calculations have shown excellent agreement with experimental X-ray crystallography data. nih.gov

Furthermore, DFT is used to predict vibrational frequencies (IR) and electronic absorption spectra (UV-Vis). Theoretical calculations on compounds containing the (4-nitrophenyl)sulfonyl moiety have successfully correlated computed vibrational modes with experimental IR spectra. For instance, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are well-defined computationally. nih.gov Similarly, simulated UV-Vis spectra can identify electronic transitions, such as the π-π* transitions within the aromatic quinoline (B57606) and nitrophenyl rings and n-π* transitions associated with the sulfonamide group. nih.gov

ParameterTypical Computational MethodPredicted Outcome for this compoundReference Analogs
Optimized Geometry DFT/B3LYP/6-311++G(d,p)Provides stable 3D conformation, bond lengths, and angles.({4-nitrophenyl}sulfonyl)tryptophan nih.gov
Vibrational Frequencies DFT/B3LYPPrediction of IR spectrum; identification of key functional group vibrations (SO₂, NO₂, C=N).Quinoline-thiosemicarbazides nih.gov
Electronic Spectra TD-DFTSimulation of UV-Vis spectrum; assignment of π-π* and n-π* electronic transitions.({4-nitrophenyl}sulfonyl)tryptophan nih.gov
NMR Chemical Shifts GIAO method within DFTPrediction of ¹H and ¹³C chemical shifts for structural confirmation.Hydrazonquinolinone derivatives ekb.eg

This table presents expected outcomes based on computational studies of analogous compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. libretexts.org

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical descriptor of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered "soft." mdpi.com For this compound, the presence of the electron-rich quinoline system and the strongly electron-withdrawing 4-nitrophenyl group is expected to significantly influence the FMOs. DFT calculations on related quinoline-sulfonamides have shown that such substitutions can lead to a distinctly low energy gap, indicating high reactivity. nih.gov In studies of similar structures, the HOMO is often localized on the more electron-rich portion of the molecule, while the LUMO is concentrated on the electron-deficient moiety, facilitating intramolecular charge transfer. researchgate.net

ParameterDefinitionSignificanceRepresentative Values (from Analogs)
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability (nucleophilicity).-6.39 eV researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability (electrophilicity).-3.51 eV researchgate.net
Energy Gap (ΔE) ELUMO – EHOMOPredicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.2.88 eV researchgate.net

Note: Values are from a study on a related compound and serve as an illustrative example. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are favorable for electrophilic attack, while regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net For this compound, the MEP surface is expected to show significant negative potential localized on the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups. researchgate.net These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, a region of positive electrostatic potential is anticipated around the hydrogen atom of the sulfonamide N-H group, highlighting its role as a hydrogen bond donor. chemrxiv.org Such analyses are crucial for understanding non-covalent interactions that govern ligand-receptor binding. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

While quantum chemical methods describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to predict how it interacts with biological macromolecules, such as proteins and enzymes. These techniques are fundamental to modern drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. Studies on a wide range of quinoline-sulfonamide derivatives have utilized molecular docking to identify potential biological targets and elucidate binding modes. Common targets for this class of compounds include protein kinases (e.g., EGFR), metabolic enzymes (e.g., PKM2), and bacterial enzymes (e.g., mycobacterial InhA). nih.govnih.govnih.gov

The docking process involves placing the ligand into the active site of a protein and calculating a "docking score," which estimates the binding free energy. A more negative score typically indicates a higher binding affinity. nih.gov Docking studies on quinoline-sulfonamides reveal that their interactions are often governed by a network of hydrogen bonds and hydrophobic interactions. researchgate.net For this compound, the sulfonamide group is a key interaction point, with the SO₂ oxygens acting as hydrogen bond acceptors and the N-H group as a hydrogen bond donor. The quinoline and nitrophenyl rings can participate in π-π stacking and hydrophobic interactions with amino acid residues in the receptor's binding pocket.

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesType of InteractionReference Compound
EGFR --Met793, Leu718H-bond, HydrophobicQuinoline-sulfonamide derivative nih.gov
PKM2 4G1N-10.72Lys207, His78, Asp178H-bond, π-π stacking, π-sulfur8-Quinolinesulfonamide derivative mdpi.com
InhA --9.714-Bonded & Non-bondedQuinoline-sulfonamide derivative acs.org

This table summarizes docking results for various quinoline-sulfonamide derivatives against different biological targets, illustrating potential interaction patterns.

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-receptor complex over time. researchgate.net MD simulations model the atomic movements of the system, providing a more realistic representation of the complex in a biological environment. mdpi.com

In studies of quinoline-sulfonamide derivatives, MD simulations have been used to confirm the stability of the docked pose within the protein's active site. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD value over time suggests that the complex remains in a consistent and stable conformation. These simulations provide further evidence to support docking results and confirm that the predicted interactions, such as crucial hydrogen bonds, are maintained during the simulation, reinforcing the credibility of the binding hypothesis. researchgate.net

In Vitro Biological Activities and Pharmacological Mechanisms of N 4 Nitrophenyl Quinoline 8 Sulfonamide

Anticancer Mechanisms and Cellular Targets

The quinoline (B57606) sulfonamide scaffold is a recognized pharmacophore in the development of therapeutic agents, with various derivatives being investigated for their anticancer potential. However, specific, detailed research into the anticancer mechanisms and cellular targets of N-(4-nitrophenyl)quinoline-8-sulfonamide is not extensively documented in publicly available scientific literature. While the broader class of sulfonamides has been explored for a range of biological activities, including anticancer effects, the precise pathways modulated by this specific compound remain largely uncharacterized.

Dihydrofolate Reductase (DHFR) Inhibition and Impact on Folic Acid Pathway

Dihydrofolate reductase (DHFR) is a critical enzyme in the folic acid metabolic pathway, essential for the synthesis of nucleotides and amino acids, making it a key target for anticancer drugs. Sulfonamides, as a chemical class, are known to interfere with the folate pathway in microorganisms. However, specific enzymatic assays and detailed mechanistic studies demonstrating that this compound acts as a direct inhibitor of DHFR or otherwise impacts the folic acid pathway in cancer cells could not be identified in the current body of scientific literature. Therefore, a direct link between this compound and DHFR inhibition remains to be experimentally validated.

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation and Metabolic Reprogramming in Cancer Cells

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that plays a significant role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. Modulation of PKM2 activity is a promising strategy for cancer therapy. While other quinoline-8-sulfonamide (B86410) derivatives have been designed and evaluated as PKM2 modulators, specific research detailing the interaction of this compound with PKM2 and its subsequent effects on metabolic reprogramming in cancer cells is not available in published studies.

Reduction of Intracellular Pyruvate Levels in Cancer Cell Lines

The modulation of PKM2 can directly affect the intracellular concentration of pyruvate, a crucial metabolite at the crossroads of glycolysis and the citric acid cycle. Despite the therapeutic potential of altering pyruvate levels in cancer, there are no specific studies available that have measured the effect of this compound on intracellular pyruvate concentrations in any cancer cell line.

Effects on Cancer Cell Viability and Proliferation Kinetics

Investigations into the effects of novel compounds on cancer cell viability and proliferation are fundamental to anticancer drug discovery. However, detailed studies, including dose-response curves and proliferation kinetics data (e.g., IC50 values) for this compound across various cancer cell lines, are not present in the accessible scientific literature. Consequently, its specific impact on cancer cell viability and growth remains unquantified.

Below is a placeholder for typical data on cell viability, which could not be populated due to the absence of specific experimental results for this compound.

Cell LineCancer TypeIC50 (µM)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Selective Cytotoxicity towards Malignant Cell Lines versus Normal Cells

An ideal anticancer agent should exhibit selective toxicity, effectively killing cancer cells while sparing normal, healthy cells. This selectivity is crucial for minimizing therapeutic side effects. There is currently no published research that compares the cytotoxic effects of this compound on malignant cell lines versus non-malignant (normal) cell lines. Therefore, its selectivity index and potential for targeted cytotoxicity have not been established.

Inhibition of Other Key Metabolic Enzymes in Oncogenesis

Beyond DHFR and PKM2, cancer cells rely on numerous other metabolic enzymes to sustain their growth and proliferation. For instance, enzymes like lactate (B86563) dehydrogenase A (LDHA) and carbonic anhydrases are also considered important targets for cancer therapy. While research exists on other quinoline sulfonamide derivatives as inhibitors of these enzymes, there is no specific evidence or published data to indicate that this compound inhibits other key metabolic enzymes involved in oncogenesis.

Mechanisms Involving Impairment of DNA Synthesis and Induction of Programmed Cell Death

The quinoline-8-sulfonamide scaffold is a structural motif that has been investigated for its potential to induce anticancer activity through mechanisms that disrupt cellular division and promote programmed cell death, or apoptosis. While direct studies on this compound are limited in the available literature, research on closely related derivatives provides insight into the likely mechanisms of action.

Studies on other quinoline-8-sulfonamide derivatives have demonstrated significant anti-proliferative effects. For instance, certain derivatives have been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell growth. Cytometric analysis of A549 lung cancer cells treated with a novel quinoline-8-sulfonamide derivative revealed a blockade at both the G2/M and S phases of the cell cycle. nih.gov This indicates an interference with DNA synthesis (S phase) and cell division (G2/M phase).

Furthermore, these compounds have been observed to trigger apoptosis. A notable finding was an approximate twofold increase in DNA fragmentation in A549 cells following treatment, which is a hallmark of the late phase of apoptosis. nih.gov Similarly, other research on hybrids of quinazoline (B50416) and sulfonamide structures has confirmed their ability to mediate apoptosis and arrest the cell cycle, further suggesting that the sulfonamide moiety, in conjunction with a heterocyclic ring system like quinoline, is key to this biological activity. nih.gov These findings collectively suggest that this compound likely shares the capacity to impair DNA synthesis and activate programmed cell death pathways in susceptible cells. nih.govnih.gov

Antimicrobial Efficacy and Bacterial Enzyme Inhibition

This compound belongs to the sulfonamide class of compounds, which were among the first synthetic antimicrobial agents to be widely used. lkouniv.ac.in Their mechanism of action is well-established and targets a crucial metabolic pathway in microorganisms that is absent in humans, providing selective toxicity. lkouniv.ac.inwikipedia.org

The primary antimicrobial mechanism of sulfonamides involves the disruption of the folic acid (folate) biosynthesis pathway in bacteria and some lower eukaryotes. nih.govresearchgate.net Folate and its derivatives are essential cofactors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. lkouniv.ac.inwikipedia.org In the absence of sufficient folate, microbial cells are unable to replicate their DNA or synthesize necessary proteins, leading to a cessation of growth and cell division, an effect known as bacteriostasis. wikipedia.orguomus.edu.iq

Unlike humans, who obtain folate from their diet, many microorganisms cannot transport external folate across their cell walls and must synthesize it de novo. lkouniv.ac.inuomus.edu.iq Sulfonamides exploit this metabolic difference by acting as antimetabolites, effectively starving the microbes of a critical nutrient. lkouniv.ac.in

The specific molecular target for sulfonamides within the folate pathway is the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme catalyzes a key step in the synthesis of dihydrofolic acid: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.govresearchgate.net

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. lkouniv.ac.inwikipedia.orgemerginginvestigators.org They bind to the PABA-binding site on the enzyme, preventing the natural substrate from binding and halting the synthesis of 7,8-dihydropteroate, the immediate precursor to dihydrofolic acid. nih.govmdpi.com This competitive inhibition effectively blocks the entire folate synthesis pathway downstream, leading to the observed bacteriostatic effect. researchgate.netresearchgate.net In some cases, sulfonamides can also act as alternative substrates, leading to the formation of a non-functional, dead-end product that may inhibit other enzymes in the pathway. nih.govmdpi.com

The quinoline-sulfonamide structural class has demonstrated a broad spectrum of antimicrobial activity. Research on various derivatives shows efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govnih.govgoogle.com The combination of the quinoline moiety, known for its own diverse biological activities, with the sulfonamide group creates hybrid molecules with significant antimicrobial potential. nih.gov

For example, studies on metal complexes of a related compound, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, have documented excellent antibacterial activity against Staphylococcus aureus (Gram-positive) and very good activity against Escherichia coli (Gram-negative). nih.gov The same compound also exhibited excellent antifungal activity against the pathogenic yeast Candida albicans. nih.gov Other reports confirm that substituted quinoline sulfonamides possess antibacterial activity against pathogens such as Streptococcus uberis, Staphylococcus aureus, and Escherichia coli. google.com This broad-spectrum activity highlights the potential of this compound as an effective antimicrobial agent.

CompoundMicroorganismGram Stain/TypeActivity LevelSource
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) ComplexStaphylococcus aureusGram-positiveExcellent nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) ComplexEscherichia coliGram-negativeVery Good nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) ComplexCandida albicansFungusExcellent nih.gov
Substituted Sulfonamide Quinoline CompoundsStreptococcus uberisGram-positiveGrowth Inhibitory & Bactericidal google.com
Substituted Sulfonamide Quinoline CompoundsStaphylococcus aureusGram-positiveGrowth Inhibitory & Bactericidal google.com
Substituted Sulfonamide Quinoline CompoundsEscherichia coliGram-negativeGrowth Inhibitory & Bactericidal google.com

Anti-inflammatory Properties and Signaling Pathway Modulation

Beyond their antimicrobial and potential anticancer effects, quinoline-sulfonamide derivatives are also being explored for their anti-inflammatory properties. Inflammation is a complex biological response involving various immune cells and signaling molecules, including cytokines. The modulation of these pathways is a key strategy in the treatment of inflammatory diseases.

Research into compounds structurally similar to this compound has shown a capacity to modulate inflammatory responses. A notable example is N-(4-methoxyphenyl)quinoline-8-sulfonamide, which has been found to reduce the inflammatory response in fibroblast-like synoviocytes, key cells involved in the pathology of rheumatoid arthritis. nih.govdntb.gov.ua

The mechanism of anti-inflammatory action often involves the suppression of pro-inflammatory cytokines. In activated immune cells like macrophages, stimuli such as lipopolysaccharide (LPS) can trigger a significant increase in the expression of cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov Certain therapeutic agents can counteract this effect. For instance, studies on other heterocyclic compounds have demonstrated a potent inhibition of LPS-induced production of IL-6. mdpi.com The ability of carnosine, a natural dipeptide, to significantly down-regulate the gene expression of both IL-1β and IL-6 in stimulated macrophages provides a model for this type of anti-inflammatory modulation. nih.gov Given the observed anti-inflammatory activity of the closely related N-(4-methoxyphenyl)quinoline-8-sulfonamide, it is plausible that this compound also possesses the ability to modulate key signaling pathways and reduce the release of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

Interaction with Specific Receptor Systems (e.g., Receptor Activity Modifying Protein 1)

Receptor Activity Modifying Protein 1 (RAMP1) is a crucial transmembrane protein that plays a significant role in the function of several G protein-coupled receptors (GPCRs). Notably, RAMP1 associates with the calcitonin receptor-like receptor (CLRL) to form the functional receptor for calcitonin gene-related peptide (CGRP), a key player in migraine pathophysiology. pharmaceutical-technology.comdrugbank.com RAMPs act as chaperones, guiding the receptor to the cell membrane, and also define the receptor's pharmacological properties. pharmaceutical-technology.comnih.gov The extracellular region of RAMP1 is a key determinant for the affinity of small-molecule antagonists targeting the CGRP receptor. nih.gov

Currently, there is no direct scientific literature available that specifically documents the interaction between this compound and Receptor Activity Modifying Protein 1 (RAMP1). The development pipeline for drugs targeting RAMP1 includes molecules for metabolic disorders and gastrointestinal issues, but does not mention quinoline sulfonamides. pharmaceutical-technology.com Further research would be necessary to determine if this specific compound has any affinity for or modulatory effect on RAMP1 or the receptor complexes it forms.

Structure Activity Relationship Sar Studies of N 4 Nitrophenyl Quinoline 8 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Modifications to the substituents on both the quinoline (B57606) and the N-phenyl rings of the quinoline-8-sulfonamide (B86410) scaffold have profound effects on biological activity and target selectivity. The nature, position, and size of these substituents can dictate the compound's interaction with biological targets, thereby influencing its efficacy.

For instance, in the pursuit of anti-inflammatory agents, a series of 3-, 5-, and 8-sulfonamide derivatives of quinoline were synthesized and evaluated for their ability to inhibit reactive oxygen species (ROS). benthamdirect.com Within this study, compounds with specific substitutions demonstrated significantly enhanced activity compared to the standard drug, ibuprofen. The position of the sulfonamide group and the substitution pattern on the appended rings were critical for the observed anti-inflammatory potential. benthamdirect.com

Similarly, in the context of antimicrobial activity, the synthesis of hybrid quinoline-sulfonamide complexes with various metals (Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺) has been explored. nih.govresearchgate.net The introduction of a chloro-substituent on the benzene (B151609) ring of a N-(quinolin-8-yl)benzenesulfonamide ligand, when complexed with cadmium (II), resulted in a compound with excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. nih.govresearchgate.net This highlights how both organic substituents and inorganic complexation can be leveraged to modulate biological efficacy.

In the development of anticancer agents targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), substitutions on the quinoline-8-sulfonamide core have been shown to influence cytotoxicity against various cancer cell lines. One derivative, compound 9a , demonstrated high cytotoxicity across multiple lines, including melanoma (C32), lung cancer (A549), and glioblastoma (U87-MG), with a notable selectivity for cancer cells over normal cells. mdpi.comnih.gov

CompoundTarget/ActivityKey SubstitutionsIC50 / Activity DataReference
Compound 24 Anti-inflammatory (ROS Inhibition)8-Sulfonamide derivativeIC50 = 6.7 ± 0.3 μg/mL benthamdirect.com
Compound 36 Anti-inflammatory (ROS Inhibition)8-Sulfonamide derivativeIC50 = 3.2 ± 0.2 μg/mL benthamdirect.com
Compound 47 Anti-inflammatory (ROS Inhibition)8-Sulfonamide derivativeIC50 = 2.9 ± 0.5 μg/mL benthamdirect.com
Ibuprofen (Standard) Anti-inflammatory (ROS Inhibition)-IC50 = 11.2 ± 1.9 μg/mL benthamdirect.com
Compound 9a Anticancer (PKM2 Modulator)Additional quinolinyl fragment via 1,2,3-triazole linkerGI50 (A549) = 223.1 µg/mL mdpi.com
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Antimicrobial4-chloro-benzenesulfonamide, Cadmium (II) complexMIC (S. aureus) = 0.19 μg/mL nih.govresearchgate.net

Role of the Quinoline Moiety in Receptor Recognition and Ligand Binding

The quinoline ring system is not merely a scaffold but an active participant in molecular recognition and binding to biological targets. Its bicyclic, aromatic, and heterocyclic nature allows it to engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding (via the ring nitrogen). These interactions are fundamental to the orientation and stabilization of the ligand within the active site of an enzyme or receptor.

Molecular docking studies of quinoline-8-sulfonamide derivatives as PKM2 inhibitors reveal the critical role of the quinoline moiety. nih.gov In the binding pocket of PKM2, the quinoline ring sits (B43327) on a flat, largely apolar surface defined by amino acid residues such as Phe26, Leu27, Met30, and Leu394. mdpi.comnih.gov This hydrophobic interaction is a key anchoring point for the entire molecule. The specific orientation afforded by the quinoline ring positions other parts of the molecule, like the sulfonamide linker, for crucial interactions with other residues. nih.gov Further studies have shown that introducing a second quinolinyl fragment can create additional stabilizing interactions with residues in both chains of the dimeric PKM2 protein, potentially enhancing activity. mdpi.com

In the context of multi-target inhibitors for Alzheimer's disease, the quinoline moiety has been shown to interact with amino acid residues in the active sites of both monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. rsc.orgresearchgate.net The binding affinity is influenced by hydrophobic interactions and van der Waals forces involving the quinoline nucleus, demonstrating its versatility in recognizing different protein targets. researchgate.net

Influence of the Sulfonamide Linkage on the Compound's Activity Profiles

The sulfonamide linkage (-SO₂NH-) is a cornerstone of the structure and activity of these compounds. It is not a passive linker but an active functional group that critically influences the molecule's physicochemical properties and its ability to bind to target proteins. The sulfonamide group is a strong hydrogen bond acceptor (via its two oxygen atoms) and a potential hydrogen bond donor (via its nitrogen atom), making it pivotal for anchoring the ligand in a protein's active site. nih.gov

In the inhibition of PKM2, molecular docking simulations have consistently shown that the oxygen atoms of the sulfonamide group form hydrogen bonds with key amino acid residues. For example, one of the sulfonyl oxygens accepts a hydrogen bond from the hydroxyl group of Tyr390. nih.gov Another crucial interaction involves a hydrogen bond with the backbone of Leu353. mdpi.com The importance of these interactions is underscored by the finding that adding a methyl group to the sulfonamide nitrogen, which would sterically hinder this interaction, results in a loss of activity. nih.gov

Bioisosteric Replacements (e.g., 1,2,3-Triazole System) and Their Pharmacological Implications

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic parameters. mdpi.comdrughunter.com In the context of quinoline-sulfonamide derivatives, the 1,2,3-triazole ring has been successfully employed as a bioisostere for an amide bond. mdpi.com The basis for this replacement lies in the similar size, planarity, dipole moment, and hydrogen bond accepting capabilities of the 1,4-disubstituted 1,2,3-triazole and the trans-amide functional group. nih.govnih.gov

In the design of novel PKM2 inhibitors, researchers replaced an aryl carboxamide moiety in a known inhibitor with an aryl-1,2,3-triazole fragment. mdpi.com This modification was hypothesized to result in better stabilization of the ligand-receptor complex due to the potential for additional interactions involving the lone electron pairs of the triazole's nitrogen atoms. mdpi.com

The pharmacological implications of this bioisosteric replacement were significant. Molecular docking studies confirmed that the newly introduced 1,2,3-triazole group led to greater stabilization of the ligand-protein complex. mdpi.comnih.gov For example, a hydrogen bond that was formed by an amide group with Lys311 in the parent compound was formed by one of the nitrogen atoms of the triazole system in the new derivative. mdpi.comnih.gov This demonstrates that the 1,2,3-triazole can effectively mimic the hydrogen bonding capacity of the amide linkage while potentially offering advantages in terms of synthetic accessibility via "click chemistry" and improved metabolic stability. nih.govresearchgate.net

Comparative SAR Analysis Across Different Biological Activities for Multi-Target Design

The development of single molecules that can modulate multiple biological targets, known as multi-target-directed ligands (MTDLs), is a promising strategy for treating complex multifactorial diseases like Alzheimer's. rsc.org The quinoline-sulfonamide scaffold is particularly well-suited for this approach, as derivatives have shown inhibitory activity against cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), all of which are relevant targets in neurodegeneration. rsc.org

A comparative SAR analysis across these different targets reveals that subtle structural modifications can significantly alter the selectivity profile. A study of novel quinoline-8-sulfonamide derivatives identified compounds with potent, non-selective inhibitory potential against all four enzymes. rsc.orgresearchgate.net For example, compound a5 was the most potent against MAO-A (IC₅₀ = 0.59 ± 0.04 µM), compound a12 was most effective against MAO-B (IC₅₀ = 0.47 ± 0.03 µM), compound a11 against BChE (IC₅₀ = 0.58 ± 0.05 µM), and compound a6 against AChE (IC₅₀ = 1.10 ± 0.77 µM). rsc.org

This divergence in SAR highlights the complexity of multi-target design. A substituent that enhances binding to the active site of MAO-A may not be optimal for the active site of AChE. The design process must therefore balance the structural requirements for each individual target. For instance, the quinoline ring may provide a core set of hydrophobic interactions common to all targets, while specific substitutions on the N-phenyl ring can be fine-tuned to pick up additional interactions unique to each enzyme's active site. This comparative analysis is essential for rationally designing MTDLs with a desired, balanced activity profile. rsc.org

Future Directions and Research Perspectives for N 4 Nitrophenyl Quinoline 8 Sulfonamide

Development of Next-Generation Analogues for Enhanced Therapeutic Potential

The core structure of N-(4-nitrophenyl)quinoline-8-sulfonamide offers substantial opportunities for chemical modification to enhance its therapeutic properties. The development of next-generation analogues is a critical step toward improving potency, selectivity, and pharmacokinetic profiles. Future synthetic efforts will likely concentrate on systematic structure-activity relationship (SAR) studies. patsnap.com This involves modifying the three main components of the molecule: the quinoline (B57606) core, the sulfonamide linker, and the 4-nitrophenyl group.

Key strategies for analogue development include:

Modification of the Quinoline Ring: Introducing various substituents (e.g., -CH₃, -OCH₃, -Cl) onto the quinoline scaffold can modulate lipophilicity and electronic properties, potentially improving cell permeability and target engagement. mdpi.com

Alteration of the Phenyl Ring: Replacing the 4-nitrophenyl moiety with other substituted aromatic or heterocyclic rings could lead to improved binding affinity and selectivity for target enzymes. The nitro group, while contributing to activity, can sometimes be associated with toxicity, making its replacement a priority in lead optimization. nih.gov

Bioisosteric Replacement: The sulfonamide linker is a key pharmacophoric feature, but exploring bioisosteres, such as amides or triazoles, could result in analogues with altered chemical properties and potentially improved stability or target interactions. mdpi.com For example, the 1,2,3-triazole system is a recognized amide bioisostere that can enhance the stabilization of ligand-protein complexes. mdpi.comnih.gov

The goal of these modifications is to create a portfolio of related compounds from which candidates with superior efficacy and reduced off-target effects can be selected.

Table 1: Strategies for Analogue Development

Molecular Component Modification Strategy Desired Outcome
Quinoline Core Introduction of various substituents (halogens, alkyl, alkoxy groups) Enhanced lipophilicity, improved target binding, better pharmacokinetic properties. mdpi.com
Sulfonamide Linker Bioisosteric replacement (e.g., with amides, triazoles) Altered chemical stability, novel binding interactions, improved synthetic accessibility. mdpi.com

| 4-Nitrophenyl Group | Substitution or replacement with other aromatic/heterocyclic systems | Increased potency, enhanced selectivity, reduced potential toxicity associated with the nitro group. nih.gov |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

While preliminary studies have implicated enzymes like PKM2 and dihydrofolate reductase (DHFR) as potential targets, a comprehensive understanding of the molecular and cellular mechanisms of this compound is still needed. Future research must employ advanced techniques to precisely map its biological interactions.

Key areas for mechanistic investigation include:

Target Identification and Validation: Unbiased screening methods, such as chemical proteomics, can identify the full spectrum of protein targets within the cell. Subsequent validation studies are crucial to confirm which of these interactions are responsible for the observed therapeutic effects.

Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its primary targets (e.g., PKM2) would provide invaluable atomic-level details of the binding mode. This information is essential for explaining its inhibitory activity and for guiding the rational design of more potent analogues.

A deeper mechanistic understanding will not only support the ongoing development of this specific compound but also provide broader insights into the biology of its targets.

Integration with Multi-Target Drug Design Strategies and Polypharmacology

Complex diseases like cancer often involve multiple redundant or interacting pathways, making single-target therapies susceptible to resistance. The concept of polypharmacology, where a single drug intentionally interacts with multiple targets, is an increasingly attractive strategy. The quinoline scaffold is considered a "privileged structure" known for its ability to form the basis of multi-target agents. mdpi.com

Future research should explore the potential of this compound and its derivatives as multi-target drugs. This can be approached in several ways:

Characterizing Off-Target Activities: Investigating the compound's activity against a broad panel of kinases and other enzymes could reveal beneficial secondary targets.

Rational Design of Multi-Target Ligands: The core scaffold can be rationally modified to create hybrid molecules. This involves incorporating pharmacophoric elements known to inhibit other key cancer-related targets (e.g., topoisomerases, protein kinases) alongside the PKM2-inhibiting quinoline-sulfonamide core. researchgate.net

Combination Therapies: Even if a single molecule is not multi-targeted, this compound could be a valuable component of combination therapies, potentially acting synergistically with other anticancer agents that target different pathways. researchgate.net

By embracing a multi-target approach, it may be possible to develop more robust therapies with a lower propensity for drug resistance.

Computational-Guided Lead Optimization and Virtual Screening for Novel Scaffolds

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, offering the ability to accelerate the design-synthesize-test cycle. patsnap.com For this compound, these methods can be applied in two primary areas: optimizing the existing lead and discovering entirely new chemical scaffolds.

Lead Optimization:

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of existing analogues with their biological activity, QSAR can predict the potency of novel, yet-to-be-synthesized compounds. patsnap.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within the target's binding site over time, providing insights into the stability of the interaction and the role of specific functional groups. nih.govresearchgate.net

Virtual Screening for Novel Scaffolds:

Structure-Based Virtual Screening (SBVS): Using the 3D structure of a target protein like PKM2, large digital libraries containing millions of compounds can be computationally screened (docked) to identify molecules that are predicted to bind favorably. mdpi.comnih.gov This can lead to the discovery of new hit compounds with completely different chemical structures from the original quinoline-sulfonamide.

Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution target structure, a pharmacophore model can be built based on the key chemical features of this compound. This model is then used as a "search query" to find other molecules in a database that share these essential features. nih.gov

These computational approaches significantly reduce the time and cost associated with experimental screening and provide a powerful engine for innovation in the development of this compound and related therapeutics. nih.gov

Table 2: Application of Computational Methods

Computational Method Application Area Specific Goal
Molecular Docking Lead Optimization & Virtual Screening Predict binding affinity and orientation of analogues or new compounds to a target protein. mdpi.comresearchgate.net
QSAR Lead Optimization Develop predictive models to guide the design of analogues with enhanced potency. patsnap.com
Molecular Dynamics Lead Optimization Assess the stability of the ligand-protein complex and understand dynamic interactions. nih.gov

| Pharmacophore Modeling | Virtual Screening | Identify novel scaffolds from compound libraries based on the essential features of the known active compound. nih.gov |

Q & A

Q. Can synergistic effects be achieved by combining this compound with other sulfonamide-based therapeutics?

  • Methodology :
  • Combinatorial Screening : Test in dual-drug regimens (e.g., with methotrexate or acetazolamide) using Chou-Talalay synergy analysis.
  • Pharmacokinetics : Assess plasma protein binding and hepatic clearance using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.